molecular formula C19H22ClN5O3 B10984771 4-(3-chlorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(3-chlorophenyl)-N-{2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10984771
M. Wt: 403.9 g/mol
InChI Key: IIBUOFQHMXYNRS-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of piperazine derivatives.
  • It combines a piperazine ring with a carboxamide group and a complex substituent containing a chlorophenyl moiety and a methoxypyridine group.
  • Its unique structure suggests potential applications in various fields.

Preparation Methods

Synthetic Routes:

Industrial Production:

  • Industrial-scale synthesis typically involves optimization of the chosen synthetic route.
  • Precursor molecules are carefully selected to achieve high yields and purity.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents:

Scientific Research Applications

    Chemistry: Used as a building block in drug discovery and materials science.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: May have therapeutic applications, e.g., as an antiviral or anticancer agent.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

    Targets: It likely interacts with specific proteins or receptors.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its specific substituents set it apart.

    Similar Compounds: Related piperazine derivatives include other carboxamides and phenyl-substituted analogs.

Properties

Molecular Formula

C19H22ClN5O3

Molecular Weight

403.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-N-[2-[(6-methoxypyridin-3-yl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN5O3/c1-28-18-6-5-15(12-21-18)23-17(26)13-22-19(27)25-9-7-24(8-10-25)16-4-2-3-14(20)11-16/h2-6,11-12H,7-10,13H2,1H3,(H,22,27)(H,23,26)

InChI Key

IIBUOFQHMXYNRS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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